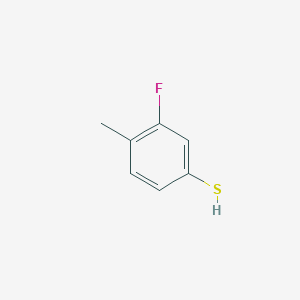

3-Fluoro-4-methylthiophenol

Description

Properties

IUPAC Name |

3-fluoro-4-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FS/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLIOVTBTQHQXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374620 | |

| Record name | 3-Fluoro-4-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64359-35-9 | |

| Record name | 3-Fluoro-4-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64359-35-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Fluoro-4-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential reactivity of 3-Fluoro-4-methylthiophenol (CAS No: 64359-35-9). This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.

Core Chemical Properties

This compound, also known as 3-Fluoro-4-methylbenzenethiol, is an organosulfur compound with a distinct substitution pattern on the benzene ring. The presence of a fluorine atom, a methyl group, and a thiol functional group imparts specific chemical characteristics that are of interest in various chemical and pharmaceutical applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These values have been aggregated from various chemical data sources.

| Property | Value | Source |

| CAS Number | 64359-35-9 | ECHEMI[1] |

| Molecular Formula | C₇H₇FS | ECHEMI[1] |

| Molecular Weight | 142.194 g/mol | ECHEMI[1] |

| Exact Mass | 142.02525 g/mol | ECHEMI[1] |

| Density | 1.16 g/cm³ | ECHEMI[1] |

| Boiling Point | 195 °C | ECHEMI[1] |

| Flash Point | 70.6 °C | ECHEMI[1] |

| LogP | 2.42280 | ECHEMI[1] |

| Polar Surface Area (PSA) | 38.8 Ų | ECHEMI[1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a multi-step process starting from a substituted aniline.

Synthesis from 3-Fluoro-4-methylaniline

The synthesis of this compound can be achieved from the precursor 3-Fluoro-4-methylaniline. This transformation is a standard procedure in aromatic chemistry, typically involving diazotization of the aniline followed by introduction of the thiol group. A literature reference for this synthesis is found in the Collection of Czechoslovak Chemical Communications, 1977, Vol. 42, Issue 5, pp. 1705–1722.[2][3][4][5][6]

While the full experimental details from the referenced publication are not publicly available, a general experimental workflow for such a transformation is outlined below. This protocol is based on well-established methods for the synthesis of aryl thiols from anilines.

Experimental Workflow: Diazotization and Thiolation

Caution: The synthesis involves potentially hazardous reagents and intermediates. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Data

At the time of this report, publicly accessible experimental spectroscopic data (NMR, IR, MS) for this compound is limited. Predicted mass spectrometry data is available, suggesting the following adducts and their collision cross-sections.[7]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 143.03253 | 121.2 |

| [M+Na]⁺ | 165.01447 | 131.6 |

| [M-H]⁻ | 141.01797 | 124.8 |

Reactivity and Potential Applications

The reactivity of this compound is dictated by the interplay of its three functional groups on the aromatic ring. This unique combination makes it a potentially valuable building block in medicinal chemistry and materials science.

Expected Reactivity Profile

The following diagram illustrates the expected chemical reactivity based on the functional groups present in this compound.

Potential Applications in Drug Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to the unique properties that the fluorine atom can impart to a molecule. These include increased metabolic stability, enhanced binding affinity, and altered lipophilicity. The presence of the thiol group provides a handle for conjugation to other molecules, including peptides and proteins, or for interaction with biological targets.

The structural motifs present in this compound suggest its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents, particularly in areas where modulation of protein function through covalent or non-covalent interactions with cysteine residues is a target.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional chemical expertise and a thorough safety assessment before any experimental work is undertaken.

References

- 1. echemi.com [echemi.com]

- 2. CCCC 1977, Volume 42, Issue 5 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 3. m.molbase.cn [m.molbase.cn]

- 4. Top 364 Collection of Czechoslovak Chemical Communications papers published in 1977 [scispace.com]

- 5. zh.mindat.org [zh.mindat.org]

- 6. Author M. Hrubantová | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 7. PubChemLite - this compound (C7H7FS) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide: 3-Fluoro-4-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylthiophenol, also known as 3-Fluoro-4-methylbenzenethiol, is a fluorinated aromatic thiol compound. Its unique structural features, including a reactive thiol group and the presence of a fluorine atom, make it a valuable building block in medicinal chemistry and agrochemical synthesis. The introduction of fluorine into bioactive molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound.

Chemical Structure and Properties

The chemical structure and key identifiers of this compound are presented below.

Structure:

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value |

| CAS Number | 64359-35-9[1][2][3] |

| Molecular Formula | C₇H₇FS |

| Molecular Weight | 142.20 g/mol [3] |

| IUPAC Name | 3-Fluoro-4-methylbenzenethiol |

| Synonyms | This compound |

| Appearance | Powder/liquid[4] |

| Boiling Point | 195 °C[1] |

| Density | 1.16 g/cm³[1] |

| Flash Point | 70.6 °C[1] |

| XLogP3 | 2.42280[1] |

Synthesis of this compound

Several synthetic routes can be employed for the preparation of this compound. The selection of a particular method may depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are detailed experimental protocols for plausible synthetic pathways.

Experimental Protocol 1: From 3-Fluoro-4-methylbenzenesulfonamide

This method involves the reduction of a corresponding benzenesulfonamide derivative. A patent describes a similar transformation for the synthesis of "3-methyl-4-fluoro thiophenol".

Reaction Scheme:

3-Fluoro-4-methylbenzenesulfonamide → this compound

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-fluoro-4-methylbenzenesulfonamide (1 equivalent) and potassium formate (5 equivalents).

-

Reaction Conditions: Heat the mixture to 200 °C and maintain for 5 hours. During the reaction, water generated in the process is removed by distillation.

-

Work-up: After cooling the reaction mixture to 80 °C, add 10% dilute hydrochloric acid to adjust the pH to 2.

-

Purification: The final product, this compound, can be isolated and purified by rectification (distillation).

Experimental Protocol 2: The Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a classical method for synthesizing thiophenols from phenols.[5][6] This intramolecular reaction involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the thiophenol.

Reaction Scheme:

3-Fluoro-4-methylphenol → O-(3-Fluoro-4-methylphenyl) dimethylthiocarbamate → S-(3-Fluoro-4-methylphenyl) dimethylthiocarbamate → this compound

Detailed Methodology:

-

Formation of O-Aryl Thiocarbamate:

-

Deprotonate 3-Fluoro-4-methylphenol (1 equivalent) with a suitable base (e.g., sodium hydride) in an inert solvent like DMF.

-

Add dimethylthiocarbamoyl chloride (1.1 equivalents) to the reaction mixture and stir at room temperature until the reaction is complete (monitored by TLC).

-

Isolate the O-(3-Fluoro-4-methylphenyl) dimethylthiocarbamate by extraction and purify by crystallization or chromatography.

-

-

Newman-Kwart Rearrangement:

-

Heat the purified O-aryl thiocarbamate to high temperatures (typically 200-300 °C), either neat or in a high-boiling solvent like diphenyl ether, to induce the rearrangement to the S-aryl thiocarbamate.[5] The reaction progress can be monitored by TLC or GC.

-

-

Hydrolysis:

-

Hydrolyze the resulting S-aryl thiocarbamate using a strong base such as potassium hydroxide in a mixture of water and a miscible organic solvent (e.g., methanol or ethanol) under reflux.

-

After completion of the hydrolysis, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the thiophenolate and precipitate the this compound.

-

Isolate the product by filtration or extraction and purify by distillation or chromatography.

-

Experimental Protocol 3: Sandmeyer-Type Reaction

The Sandmeyer reaction provides a route to introduce a thiol group onto an aromatic ring starting from an aniline derivative.[1][7]

Reaction Scheme:

3-Fluoro-4-methylaniline → 3-Fluoro-4-methylbenzenediazonium salt → this compound

Detailed Methodology:

-

Diazotization:

-

Dissolve 3-Fluoro-4-methylaniline (1 equivalent) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (1 equivalent) in water dropwise while maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Thiocyanation/Xanthate Formation:

-

In a separate flask, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate or sodium thiocyanate, in water.

-

Slowly add the cold diazonium salt solution to the sulfur nucleophile solution. A copper(I) catalyst is often used in classical Sandmeyer reactions.

-

-

Hydrolysis:

-

Heat the resulting mixture to hydrolyze the intermediate to the thiophenol.

-

Isolate the this compound by steam distillation or extraction.

-

Purify the product by vacuum distillation.

-

Applications in Drug Discovery and Agrochemicals

While specific drug candidates containing the this compound moiety are not prominently documented in publicly available literature, its structural features suggest significant potential in the development of novel therapeutic agents and agrochemicals.

Role in Medicinal Chemistry:

-

Kinase Inhibitors: The thiophenyl group can act as a hinge-binding motif in kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.

-

GPCR Modulators: Fluorinated aromatic compounds are often incorporated into ligands for G-protein coupled receptors (GPCRs) to fine-tune their pharmacological properties, including potency and selectivity.

-

Enzyme Inhibitors: The thiol group is a versatile functional handle that can participate in various interactions with enzyme active sites, including covalent bond formation with cysteine residues or coordination with metal ions.

Role in Agrochemicals:

-

Fungicides and Herbicides: Fluorine-containing compounds are prevalent in modern agrochemicals due to their enhanced biological activity and stability. The 3-fluoro-4-methylphenyl scaffold can be found in some pesticide intermediates.

Logical Workflow and Signaling Pathway Diagrams

Conclusion

This compound is a specialty chemical with considerable potential as a building block in the synthesis of complex organic molecules. Its combination of a reactive thiol group and a fluorinated aromatic ring makes it an attractive scaffold for the development of novel pharmaceuticals and agrochemicals. While detailed reports on its specific applications are limited, the established roles of similar fluorinated thiophenols in medicinal chemistry suggest that this compound is a compound of interest for further research and development in these fields. The synthetic protocols outlined in this guide provide a foundation for its preparation and subsequent exploration in various applications.

References

- 1. byjus.com [byjus.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Sandmeyer Reaction | Thermo Fisher Scientific - RU [thermofisher.com]

- 5. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 6. Newman-Kwart Rearrangement [organic-chemistry.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of 3-Fluoro-4-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Fluoro-4-methylthiophenol (also known as 3-Fluoro-4-methylbenzenethiol), a key intermediate in pharmaceutical and chemical synthesis. This document consolidates available data to facilitate its use in research and development.

Core Physical and Chemical Properties

This compound is an organofluorine and organosulfur compound with the chemical formula C₇H₇FS. Its structure, featuring a fluorine atom and a methyl group on a thiophenol backbone, imparts specific characteristics crucial for its application in targeted synthesis.

Quantitative Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some discrepancies exist in the reported literature, particularly for boiling and melting points. These variations may arise from different experimental conditions or sample purities.

| Property | Value | Source(s) |

| CAS Number | 64359-35-9 | [1][2][3] |

| Molecular Formula | C₇H₇FS | [1][2] |

| Molecular Weight | 142.19 g/mol | [1][2] |

| Boiling Point | 195 °C (at 760 mmHg) | [2] |

| 190.5 ± 20.0 °C (at 760 mmHg) | [1] | |

| 80-81 °C (at 18 Torr) | [3] | |

| Melting Point | >300 °C | [3] |

| Density | 1.16 - 1.2 ± 0.1 g/cm³ | [1][2] |

| Flash Point | 70.6 °C | [1][2] |

| Refractive Index | 1.554 | [1] |

| Vapor Pressure | 0.7 ± 0.4 mmHg (at 25°C) | [1] |

| LogP (calculated) | 2.42 - 3.02 | [1][2] |

| PSA (Polar Surface Area) | 38.80 Ų | [1][2] |

Note on Property Values: The reported melting point of >300 °C is unusually high for a compound of this nature and may represent a decomposition temperature. Further experimental verification is recommended. The boiling point is reported with some variation at atmospheric pressure.

Qualitative Properties

Molecular and Structural Visualization

The following diagram illustrates the key structural features of this compound and their influence on its physical properties.

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These represent standard laboratory procedures applicable to organic compounds like this compound.

Determination of Melting Point

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a controlled rate.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded.

-

A pure substance typically exhibits a sharp melting range of 0.5-1.0°C.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small quantity of the liquid (a few milliliters) is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the liquid.

-

The assembly is attached to a thermometer and heated gently in a Thiele tube or an aluminum heating block.

-

As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Density

The density of a liquid is its mass per unit volume.

Methodology:

-

A clean, dry volumetric flask or pycnometer of a known volume (e.g., 5 mL) is accurately weighed.

-

The flask is filled to the calibration mark with this compound.

-

The filled flask is weighed again.

-

The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.

-

The density is calculated by dividing the mass of the liquid by its known volume. The measurement should be performed at a recorded temperature.

References

- 1. 3-Fluoro-4-methylbenzenethiol | CAS#:64359-35-9 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. This compound CAS#: 64359-35-9 [chemicalbook.com]

- 4. 3-Chloro-4-Fluorobenzenethiolate | CAS Number, Properties, Applications, Safety Data & Supplier China [fluorobenzene.ltd]

- 5. CAS 106-45-6: 4-Methylbenzenethiol | CymitQuimica [cymitquimica.com]

- 6. mVOC 4.0 [bioinformatics.charite.de]

3-Fluoro-4-methylthiophenol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 3-Fluoro-4-methylthiophenol, a compound of interest in various research and development applications.

Core Molecular Data

The essential molecular details of this compound are summarized below. This information is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Parameter | Value |

| Molecular Formula | C₇H₇FS |

| Molecular Weight | 142.20 g/mol [1] |

| Monoisotopic Mass | 142.02525 Da[2] |

Structural and Logical Representation

The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom, a methyl group, and a thiol group. The logical relationship between these constituent functional groups is illustrated in the following diagram.

This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. For further experimental details and applications, consulting peer-reviewed scientific literature is recommended.

References

Spectroscopic Characterization of 3-Fluoro-4-methylthiophenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Fluoro-4-methylthiophenol. Designed for researchers, scientists, and professionals in drug development, this document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines standardized experimental protocols for the acquisition of such data and visualizes the analytical workflow.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been predicted using computational models. This information provides a robust baseline for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data provide insight into the electronic environment of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | Multiplet | 1H | Ar-H |

| ~6.9-7.1 | Multiplet | 2H | Ar-H |

| ~3.4 | Singlet | 1H | S-H |

| ~2.4 | Singlet | 3H | S-CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predictions are based on standard models and may vary slightly from experimental values.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~158 (d, ¹JCF ≈ 245 Hz) | C-F |

| ~135 | C-S (Aromatic) |

| ~130 | C-H (Aromatic) |

| ~128 | C-S (Aromatic) |

| ~120 (d, ²JCF ≈ 20 Hz) | C-H (Aromatic) |

| ~115 (d, ²JCF ≈ 20 Hz) | C-H (Aromatic) |

| ~15 | S-CH₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm. Predictions are based on standard models and may vary slightly from experimental values.

Infrared (IR) Spectroscopy

The predicted IR absorption bands highlight the key functional groups present in this compound.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (CH₃) |

| ~2600-2550 | Weak | S-H Stretch |

| ~1600-1585 | Medium-Strong | Aromatic C=C Stretch |

| ~1500-1400 | Medium-Strong | Aromatic C=C Stretch |

| ~1250-1000 | Strong | C-F Stretch |

| ~800-700 | Strong | C-S Stretch |

Sample preparation: Thin film or KBr pellet.

Mass Spectrometry (MS)

The predicted mass spectrum provides information on the molecular weight and potential fragmentation patterns of the molecule under electron ionization.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 158 | 100 | [M]⁺ (Molecular Ion) |

| 143 | ~40 | [M - CH₃]⁺ |

| 125 | ~20 | [M - SH]⁺ |

| 110 | ~30 | [M - CH₃ - SH]⁺ |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

The final solution height in the NMR tube should be approximately 4-5 cm.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Place the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences. For ¹H NMR, a sufficient number of scans (typically 8-16) are collected. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation (for Electron Ionization - EI):

-

Dissolve a small amount of the solid sample (typically <1 mg) in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

If necessary, dilute the stock solution further to a final concentration of ~10-100 µg/mL.

-

-

Data Acquisition:

-

Introduce the sample into the ion source. For volatile compounds, a direct insertion probe or gas chromatography inlet can be used.

-

Ionize the sample using a standard electron energy of 70 eV.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Visualized Workflows

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the data and the molecular structure.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 3-Fluoro-4-methylthiophenol (also known as 3-Fluoro-4-methylbenzenethiol). Due to the limited direct experimental data for this specific compound, this guide also includes information on closely related analogs to infer its physicochemical properties. This document is intended to support research, development, and formulation activities involving this compound.

Physicochemical Properties

The following tables summarize the known and predicted physicochemical properties of this compound and its structural isomers or closely related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C7H7FS | [1][2] |

| Molecular Weight | 142.194 g/mol | [1] |

| Density | 1.2 ± 0.1 g/cm³ | [1] |

| Boiling Point | 190.5 ± 20.0 °C at 760 mmHg | [1] |

| Flash Point | 70.6 ± 10.0 °C | [1] |

| LogP | 3.02 | [1] |

| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C | [1] |

| Index of Refraction | 1.554 | [1] |

Table 2: Physicochemical Properties of Related Thiophenol Analogs

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Solubility |

| 4-Fluoro-3-methylbenzene-1-thiol | 142.20 | - | - | Not specified |

| 3-Fluoro-4-methoxythiophenol | 158.20 | - | - | Not specified |

| 4-Methylbenzenethiol | 124.20 | 195 | 41-43 | Insoluble in water; soluble in alcohol and ether.[3] |

| 3-Chloro-4-fluorothiophenol | 162.61 | 70 (at 2 mmHg) | - | Sparingly soluble (0.014 g/L at 25°C).[4] |

Solubility Profile

Expected Solubility:

-

Aqueous Solubility: Thiophenols generally exhibit low solubility in water. The presence of a fluorine atom may slightly increase its solubility compared to non-fluorinated analogs due to potential hydrogen bonding with water molecules. However, the overall hydrophobic nature of the benzene ring and the methyl group suggests that its aqueous solubility will be limited. The sparingly soluble nature of 3-Chloro-4-fluorothiophenol (0.014 g/L) further supports the expectation of low water solubility.[4]

-

Organic Solvents: Based on the properties of similar compounds like 4-Methylbenzenethiol, this compound is expected to be soluble in common organic solvents such as alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether), and chlorinated solvents (e.g., dichloromethane, chloroform).[3]

Stability Profile

The stability of thiophenols is a critical consideration, particularly in the context of pharmaceutical development and storage.

Expected Stability:

-

Oxidative Stability: The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides (R-S-S-R) and other oxidation products. This process can be accelerated by the presence of oxygen, metal ions, and light. Therefore, it is recommended to handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light.

-

Thermal Stability: While the boiling point of this compound is relatively high (around 190-195°C), prolonged exposure to elevated temperatures can lead to degradation.[1][2] A study on the stability of other thiols in aqueous solutions demonstrated significant degradation at 50°C over 24 hours, suggesting that aqueous formulations of thiophenols may have limited shelf life, especially without appropriate stabilizers.[5]

-

pH Stability: The acidity of the thiol proton (pKa) will influence the compound's stability in solutions of varying pH. At pH values above its pKa, the thiolate anion (R-S⁻) is formed, which is generally more susceptible to oxidation.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of this compound.

Protocol 1: Determination of Aqueous and Organic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water and selected organic solvents.

Materials:

-

This compound (solid)

-

Deionized water

-

Selected organic solvents (e.g., ethanol, methanol, acetonitrile, dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the samples to stand undisturbed for a short period to allow for gross sedimentation.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Protocol 2: Assessment of Thermal and Oxidative Stability

Objective: To evaluate the stability of this compound under accelerated thermal and oxidative stress conditions.

Materials:

-

This compound solution of known concentration in a relevant solvent (e.g., acetonitrile/water)

-

Vials with septa

-

Temperature-controlled oven or incubator

-

Inert gas (nitrogen or argon)

-

HPLC system

Procedure: Thermal Stability:

-

Prepare multiple vials containing the solution of this compound.

-

Purge half of the vials with an inert gas to create an oxygen-free environment.

-

Store the vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a sample from each temperature condition.

-

Analyze the samples by HPLC to determine the remaining concentration of the parent compound and to identify any degradation products.

Oxidative Stability:

-

Prepare vials with the test solution.

-

Expose the solutions to air (or enrich with oxygen) to assess oxidative degradation.

-

A parallel set of vials should be purged with inert gas to serve as a control.

-

Store all vials at a constant temperature (e.g., 25°C or 40°C) and protect from light.

-

Analyze the samples at various time points by HPLC to monitor the degradation of this compound.

Visualizations

The following diagrams illustrate key logical relationships and experimental workflows relevant to the characterization of this compound.

Caption: Workflow for the synthesis and physicochemical characterization of this compound.

Caption: A potential oxidative degradation pathway for this compound.

References

- 1. 3-Fluoro-4-methylbenzenethiol | CAS#:64359-35-9 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. mVOC 4.0 [bioinformatics.charite.de]

- 4. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 5. Stability of thiols in an aqueous process flavoring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-methylthiophenol: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-4-methylthiophenol is a fluorinated aromatic thiol that holds potential as a valuable building block in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and prospective applications in the pharmaceutical industry. Detailed experimental protocols, derived from established methods for analogous compounds, are presented alongside a thorough analysis of its structural and chemical characteristics.

Introduction

The introduction of fluorine into organic molecules has become a pivotal strategy in modern drug discovery.[1][3][4] Fluorinated compounds often exhibit unique physicochemical and biological properties that can lead to improved therapeutic agents.[1][2] this compound, a member of the fluorinated aromatic thiol family, presents an interesting scaffold for the synthesis of novel pharmaceutical intermediates. Its structure combines the reactivity of a thiol group with the modulating effects of a fluorine atom on an aromatic ring, making it a candidate for incorporation into a variety of drug discovery programs. While the specific discovery and detailed history of this compound are not extensively documented in publicly available literature, its significance can be inferred from the broad utility of substituted thiophenols and fluorinated aromatics in medicinal chemistry.[5][6]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug design. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 64359-35-9 | [7][8] |

| Molecular Formula | C7H7FS | [7] |

| Molecular Weight | 142.19 g/mol | [7] |

| Boiling Point | 195 °C | [7] |

| Flash Point | 70.6 °C | [7] |

| Density | 1.16 g/cm³ | [7] |

| LogP | 2.42280 | [7] |

| PSA | 38.80000 | [7] |

Synthesis of this compound

General Synthesis Workflow

The synthesis can be conceptualized as a two-step process starting from 3-fluoro-4-methylaniline. The workflow involves diazotization, sulfonation, and subsequent reduction to the desired thiophenol.

Detailed Experimental Protocol

This protocol is adapted from a patented method for the synthesis of a structural isomer, 3-methyl-4-fluorothiophenol, and should be considered a representative procedure.[9]

Step 1: Preparation of 3-Fluoro-4-methylbenzenesulfonyl Chloride

-

In a suitable reaction vessel, dissolve 3-fluoro-4-methylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while vigorously stirring and maintaining the temperature below 5 °C to form the diazonium salt solution.

-

In a separate vessel, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(II) chloride.

-

Slowly add the previously prepared diazonium salt solution to the sulfur dioxide solution, maintaining the temperature at approximately 10-15 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into ice water to precipitate the 3-fluoro-4-methylbenzenesulfonyl chloride.

-

Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Reduction to this compound

-

To a stirred suspension of zinc dust in concentrated sulfuric acid and water, cooled to 0-5 °C, slowly add the 3-fluoro-4-methylbenzenesulfonyl chloride from the previous step.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, then gently heat to 50-60 °C to ensure completion.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

| Reagent | Molar Ratio (relative to starting aniline) |

| Sodium Nitrite | 1.0 - 1.1 |

| Hydrochloric Acid | 2.5 - 3.0 |

| Sulfur Dioxide | 1.5 - 2.0 |

| Copper(II) Chloride | 0.05 - 0.1 |

| Zinc Dust | 2.0 - 3.0 |

| Sulfuric Acid | 3.0 - 4.0 |

Potential Applications in Drug Development

The unique structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.

Role of the Fluorine Substituent

The presence of a fluorine atom can significantly impact the properties of a drug molecule:

-

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block metabolic oxidation at that position, leading to increased drug half-life.[1][2]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[3]

-

Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which may enhance its ability to cross cell membranes.[1][3]

Utility of the Thiophenol Moiety

The thiol group is a versatile functional handle for a variety of chemical transformations, allowing for the facile introduction of the fluorinated aromatic ring into more complex molecular scaffolds. Thiophenols are known intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[10]

Logical Framework for Application

The potential utility of this compound in drug discovery can be illustrated through a logical relationship diagram.

Conclusion

This compound is a promising, albeit not widely documented, chemical intermediate with significant potential for application in drug discovery and development. Its synthesis can be achieved through established methodologies for substituted thiophenols. The combination of a fluorine atom and a thiol group on an aromatic scaffold provides a unique set of physicochemical properties that can be leveraged to design novel therapeutic agents with improved pharmacological profiles. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of pharmaceutical innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. echemi.com [echemi.com]

- 8. 3-Fluoro-4-methylbenzenethiol | CAS#:64359-35-9 | Chemsrc [chemsrc.com]

- 9. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Fundamental Reactivity of the Thiol Group in 3-Fluoro-4-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental reactivity of the thiol group in 3-Fluoro-4-methylthiophenol. The document details the acidity, nucleophilicity, and redox properties of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. The strategic placement of a fluorine atom and a methyl group on the aromatic ring significantly influences the electronic properties and, consequently, the chemical behavior of the thiol functional group.

Physicochemical Properties and Electronic Effects

The reactivity of the thiol group in this compound is intrinsically linked to its electronic environment, which is modulated by the inductive and resonance effects of the fluoro and methyl substituents. The fluorine atom at the meta-position to the thiol group is strongly electron-withdrawing primarily through its inductive effect (-I), while the methyl group at the para-position is electron-donating through both inductive (+I) and hyperconjugation effects.

These opposing electronic influences create a unique reactivity profile. The electron-withdrawing fluorine atom tends to increase the acidity of the thiol group by stabilizing the resulting thiolate anion. Conversely, the electron-donating methyl group works to decrease the acidity. The net effect on the thiol's pKa and nucleophilicity is a balance of these contributions.

Table 1: Estimated Physicochemical Properties of this compound and Related Compounds

| Compound | pKa | Hammett Constant (σ) of Substituents |

| Thiophenol | ~6.6 | - |

| 4-Methylthiophenol | 6.82[1][2] | -0.17 (para-CH₃)[3] |

| 3-Fluorothiophenol | 5.83 (Predicted)[4] | +0.34 (meta-F)[3] |

| This compound | ~6.0 (Estimated) | - |

Estimation for this compound is based on the additive effects of the substituents on the pKa of thiophenol.

Acidity of the Thiol Group

The acidity of the thiol group, represented by its pKa value, is a critical parameter that governs its ionization state at a given pH and subsequently its nucleophilicity. The thiolate anion (ArS⁻) is a significantly more potent nucleophile than the neutral thiol (ArSH).

The electron-withdrawing fluorine atom at the meta position is expected to lower the pKa of this compound relative to 4-methylthiophenol by stabilizing the negative charge of the thiolate through its strong inductive effect. The electron-donating methyl group at the para position will slightly increase the pKa. Based on the pKa of 4-methylthiophenol (6.82)[1][2] and the predicted pKa of 3-fluorothiophenol (5.83)[4], the pKa of this compound is estimated to be approximately 6.0. This lower pKa indicates that it will exist to a greater extent as the more reactive thiolate anion at physiological pH compared to thiophenols with electron-donating groups.

Experimental Protocol: Determination of Thiol pKa by Spectrophotometric Titration

This protocol outlines a standard method for the experimental determination of the pKa of a thiol group.

Principle: The absorbance of the thiolate anion is monitored as a function of pH. The pKa is the pH at which the concentrations of the protonated thiol and the deprotonated thiolate are equal.

Materials:

-

This compound

-

A series of buffers covering a pH range from ~4 to ~8 (e.g., acetate, phosphate)

-

Spectrophotometer

-

pH meter

-

Concentrated HCl and NaOH for pH adjustment

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol) to ensure solubility.

-

In a series of cuvettes, add a small, constant volume of the stock solution to each buffer solution of known pH.

-

Measure the absorbance of each solution at the wavelength corresponding to the maximum absorbance of the thiolate anion (typically determined by scanning the spectrum at a high pH).

-

Plot the absorbance values against the corresponding pH values.

-

Fit the data to the Henderson-Hasselbalch equation or determine the pKa graphically as the inflection point of the resulting sigmoidal curve.

Nucleophilicity and Key Reactions

The thiol group of this compound, particularly in its deprotonated thiolate form, is a potent nucleophile. This high nucleophilicity drives its participation in a variety of important chemical transformations, including S-alkylation and Michael additions.[5]

S-Alkylation

S-alkylation is a fundamental reaction of thiols, leading to the formation of thioethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism where the thiolate anion attacks an electrophilic carbon center, displacing a leaving group.

Table 2: Representative Second-Order Rate Constants for S-Alkylation of Thiophenolates

| Thiophenolate | Electrophile | Solvent | k₂ (M⁻¹s⁻¹) |

| Thiophenolate | Benzyl chloride | Methanol | ~1 x 10⁻² |

| 4-Methylthiophenolate | Benzyl chloride | Methanol | >1 x 10⁻² (Estimated) |

| 3-Fluorothiophenolate | Benzyl chloride | Methanol | <1 x 10⁻² (Estimated) |

The electron-donating methyl group in the para position of this compound enhances the nucleophilicity of the sulfur atom. Conversely, the electron-withdrawing fluorine atom in the meta position slightly reduces the nucleophilicity. The overall effect is a highly reactive nucleophile, though its precise reactivity relative to other substituted thiophenols would require experimental determination.

Caption: S-Alkylation of a thiophenol proceeds via deprotonation followed by an SN2 reaction.

Experimental Protocol: Kinetic Analysis of S-Alkylation

This protocol describes a method to determine the second-order rate constant for the S-alkylation of this compound.

Principle: The rate of the reaction between the thiolate and an electrophile is monitored over time, typically by following the disappearance of one of the reactants or the appearance of a product using spectroscopy (e.g., UV-Vis or NMR) or chromatography (e.g., HPLC).

Materials:

-

This compound

-

A suitable electrophile with a chromophore for UV-Vis detection (e.g., a substituted benzyl halide)

-

A suitable solvent (e.g., methanol or acetonitrile)

-

A buffer to maintain a constant pH where the thiol is partially deprotonated

-

A temperature-controlled UV-Vis spectrophotometer or HPLC instrument

Procedure:

-

Prepare stock solutions of this compound and the electrophile in the chosen solvent.

-

Equilibrate the reaction buffer to the desired temperature in the spectrophotometer cuvette or reaction vial.

-

Initiate the reaction by adding a known concentration of the electrophile to the buffered solution of the thiophenol.

-

Monitor the change in absorbance or concentration of a reactant or product at regular time intervals.

-

Under pseudo-first-order conditions (with one reactant in large excess), the natural logarithm of the reactant concentration (or absorbance) versus time will yield a linear plot with a slope equal to the pseudo-first-order rate constant (k').

-

The second-order rate constant (k₂) can be calculated by dividing k' by the concentration of the reactant in excess.

Redox Properties

The thiol group of this compound can undergo oxidation reactions, most commonly forming a disulfide bridge. This redox activity is crucial in many biological and chemical systems. The oxidation potential is a measure of the ease with which the thiol can be oxidized.

The electron-donating methyl group is expected to lower the oxidation potential (making it easier to oxidize), while the electron-withdrawing fluorine atom will increase the oxidation potential. The net effect will determine the overall susceptibility of this compound to oxidation.

Table 3: Representative Oxidation Potentials of Substituted Thiophenols

| Compound | Oxidation Potential (V vs. Ag/AgCl) |

| Thiophenol | +1.16[6] |

| 4-Methylthiophenol | Lower than thiophenol (Estimated) |

| 3-Fluorothiophenol | Higher than thiophenol (Estimated) |

| This compound | Intermediate (Estimated) |

Caption: Reversible oxidation of a thiophenol to a disulfide.

Experimental Protocol: Determination of Oxidation Potential by Cyclic Voltammetry

Principle: Cyclic voltammetry (CV) is an electrochemical technique used to measure the oxidation and reduction potentials of a substance. By applying a scanning potential to an electrode immersed in a solution of the analyte, the resulting current is measured.

Materials:

-

This compound

-

An appropriate solvent and supporting electrolyte (e.g., acetonitrile with tetrabutylammonium perchlorate)

-

A three-electrode electrochemical cell (working, reference, and counter electrodes)

-

A potentiostat

Procedure:

-

Prepare a solution of this compound in the electrolyte solution.

-

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Deaerate the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

-

Perform a cyclic voltammetry scan over a potential range expected to encompass the oxidation of the thiol.

-

The potential at which the oxidation peak occurs in the voltammogram corresponds to the oxidation potential of the thiol.

Conclusion

The fundamental reactivity of the thiol group in this compound is a finely tuned interplay of the electronic properties of its aromatic substituents. The meta-fluoro group enhances its acidity, while the para-methyl group bolsters its nucleophilicity. This unique combination makes it a valuable building block in medicinal chemistry and materials science, where precise control over reactivity is essential. The experimental protocols provided in this guide offer a framework for the quantitative characterization of its key reactivity parameters, enabling researchers to effectively harness its chemical potential in the development of novel molecules and materials. Further experimental studies are warranted to precisely quantify the kinetic and thermodynamic parameters of this versatile compound.

References

- 1. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Electronic Effects of Fluorine on 3-Fluoro-4-methylthiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the electronic effects of the fluorine substituent on the physicochemical properties of 3-Fluoro-4-methylthiophenol. Due to the limited availability of direct experimental data for this specific molecule, this guide employs a comparative analysis approach, drawing upon data from structurally related compounds, including 4-methylthiophenol, 3-fluoro-4-methylphenol, and other fluorinated aromatics. The introduction of a fluorine atom is anticipated to significantly modulate the acidity, nucleophilicity, and reactivity of the thiol group and the aromatic ring through a combination of inductive and mesomeric effects. This document summarizes key quantitative data, outlines relevant experimental protocols for synthesis and analysis, and utilizes diagrams to illustrate fundamental concepts, providing a comprehensive resource for researchers in medicinal chemistry and drug design.

Introduction: The Role of Fluorine in Modulating Molecular Properties

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and, critically, its electronic characteristics. In the context of this compound, the fluorine atom, positioned meta to the thiol group, is expected to exert strong electronic effects that alter the reactivity and potential biological activity of the compound.

The primary electronic influences of fluorine are twofold:

-

Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect is most pronounced at the ortho and meta positions.

-

Mesomeric Effect (+M): Through its lone pairs, fluorine can donate electron density to the aromatic pi-system. This effect is strongest at the ortho and para positions.

In this compound, the fluorine atom is meta to the thiol group, meaning the powerful -I effect will dominate, influencing the acidity of the thiol proton and the nucleophilicity of the thiolate anion.

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is scarce. The following tables provide a comparative summary of available data for the target compound, its non-fluorinated parent, and a closely related phenol analog to infer its properties.

Table 1: Physical and Chemical Properties

| Property | This compound | 4-Methylthiophenol | 3-Fluoro-4-methylphenol |

| Molecular Formula | C₇H₇FS | C₇H₈S | C₇H₇FO |

| Molecular Weight | 142.20 g/mol | 124.21 g/mol [1] | 126.13 g/mol |

| pKa | Predicted to be < 6.82 | 6.82[1] | 9.27 (Predicted)[2] |

| Melting Point | Not available | 41-43 °C[3] | 72 °C[2] |

| Boiling Point | Not available | 195 °C[3] | 194.2 °C[2] |

Note: The pKa of this compound is predicted to be lower (more acidic) than that of 4-methylthiophenol due to the electron-withdrawing inductive effect of the fluorine atom.

Table 2: Comparative Spectroscopic Data

| Spectroscopic Data | This compound | 4-Methylthiophenol | 3-Fluoro-4-methylphenol |

| ¹H NMR (Aromatic) | Predicted: ~6.9-7.2 ppm | ~7.0-7.2 ppm | ~6.7-7.0 ppm |

| ¹³C NMR (C-S) | Predicted: ~128-132 ppm | ~129 ppm | N/A |

| ¹³C NMR (C-F) | Predicted: ~160-164 ppm (JCF ~245 Hz) | N/A | ~163 ppm (JCF ~243 Hz) |

| IR (S-H stretch) | Predicted: ~2550-2600 cm⁻¹ | ~2560 cm⁻¹ | N/A |

| IR (C-F stretch) | Predicted: ~1200-1300 cm⁻¹ | N/A | ~1250 cm⁻¹ |

Note: Predictions are based on standard substituent effects and data from analogous compounds. Specific chemical shifts and coupling constants would require experimental determination.

Synthesis and Experimental Protocols

Representative Synthesis: Reduction of an Arylsulfonyl Chloride

This protocol is adapted from the general procedure for thiophenol synthesis and serves as a representative method.[4]

Reaction: Ar-SO₂Cl + [Reducing Agent] → Ar-SH

Materials:

-

3-Fluoro-4-methylbenzenesulfonyl chloride

-

Zinc dust (or other suitable reducing agent like Sn/HCl)

-

Concentrated Sulfuric Acid

-

Ice

-

Diethyl ether

-

Anhydrous Calcium Chloride

Procedure:

-

In a round-bottomed flask equipped with a mechanical stirrer, place cracked ice and slowly add concentrated sulfuric acid while maintaining the temperature between -5 to 0 °C.

-

Gradually add 3-fluoro-4-methylbenzenesulfonyl chloride to the cold acid mixture.

-

Add zinc dust in portions, ensuring the temperature does not rise above 0 °C.

-

Stir the mixture for an additional 1-2 hours at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. A vigorous reaction may occur.

-

Once the initial exotherm subsides, heat the mixture to reflux until the solution becomes clear.

-

The product, this compound, can then be isolated by steam distillation.

-

Extract the distillate with diethyl ether, dry the organic layer with anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by vacuum distillation.

Visualizations of Pathways and Effects

Synthesis Pathway

The following diagram illustrates a plausible synthetic route to this compound from 3-Fluoro-4-methylaniline.

References

An In-depth Technical Guide to Potential Research Areas for 3-Fluoro-4-methylthiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylthiophenol is a substituted aromatic thiol that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structural features—a fluorine atom, a methylthio group, and a reactive thiol—provide a scaffold for the synthesis of novel compounds with diverse pharmacological activities. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The methylthio group offers a site for further chemical modification, and the thiol group is a key functional handle for various coupling reactions.[2]

This technical guide explores potential research avenues for this compound, focusing on its application as a scaffold for the design and synthesis of inhibitors targeting key enzymes in disease pathways, particularly in the context of cancer and inflammatory disorders. We will delve into hypothetical, yet scientifically plausible, research areas, complete with detailed experimental protocols, data summaries, and workflow visualizations to provide a comprehensive framework for initiating research projects centered around this promising chemical entity.

Potential Research Area: Development of Novel METTL3 Inhibitors

2.1. Background on METTL3

Methyltransferase-like 3 (METTL3) is a key enzyme in the N6-methyladenosine (m6A) RNA modification pathway.[3][4] This epigenetic modification plays a crucial role in regulating gene expression and has been implicated in the progression of various diseases, including cancer.[4][5] Overexpression of METTL3 has been linked to the initiation and maintenance of acute myeloid leukemia (AML) and other cancers, making it a promising therapeutic target.[5] Inhibitors of METTL3 can modulate the m6A landscape, leading to reduced cancer cell growth, increased differentiation, and apoptosis.[3][5]

2.2. Rationale for this compound as a Scaffold

The structure of this compound presents several features that make it an attractive starting point for the design of METTL3 inhibitors. The substituted phenyl ring can serve as a core that can be elaborated to interact with the active site of METTL3. The fluorine atom can enhance binding affinity through favorable electrostatic interactions, while the methylthio group can be oxidized or replaced to modulate potency and selectivity. The thiol group provides a convenient attachment point for various side chains designed to probe different regions of the enzyme's binding pocket.

Data Presentation: Hypothetical Screening Data

To illustrate the potential of this compound derivatives as METTL3 inhibitors, the following tables summarize hypothetical quantitative data from a preliminary in vitro screening campaign.

Table 1: In Vitro METTL3 Inhibition Assay

| Compound ID | Structure | IC50 (nM) |

| FMP-001 | This compound | >10,000 |

| FMP-002 | N-(3-fluoro-4-(methylthio)phenyl)acetamide | 5,230 |

| FMP-003 | 2-chloro-N-(3-fluoro-4-(methylthio)phenyl)acetamide | 850 |

| FMP-004 | N-(3-fluoro-4-(methylthio)phenyl)-2-(pyridin-2-yl)acetamide | 125 |

| FMP-005 | N-(3-fluoro-4-(methylsulfonyl)phenyl)-2-(pyridin-2-yl)acetamide | 45 |

Table 2: Cellular Activity in AML Cell Line (MOLM-13)

| Compound ID | GI50 (µM) |

| FMP-004 | 15.2 |

| FMP-005 | 5.8 |

Experimental Protocols

4.1. General Synthesis of this compound Derivatives

This protocol describes a general method for the acylation of this compound to generate a library of amide derivatives.

Experimental Workflow for Synthesis

Caption: Synthetic workflow for the acylation of this compound.

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add the desired substituted acetyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-(3-fluoro-4-(methylthio)phenyl)amide derivative.

4.2. In Vitro METTL3 Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a competitive binding assay to determine the IC50 values of test compounds against the METTL3/METTL14 complex.

Experimental Workflow for METTL3 Assay

Caption: Workflow for the in vitro METTL3 inhibition assay.

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compounds.

-

Add a pre-mixed solution of the METTL3/METTL14 complex and a Europium-labeled anti-tag antibody.

-

Add the Alexa Fluor™ 647-labeled S-adenosyl-L-homocysteine (SAH) tracer.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) enabled plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

4.3. Cell Proliferation Assay (MOLM-13 Cells)

This protocol measures the effect of test compounds on the proliferation of the MOLM-13 acute myeloid leukemia cell line.

Procedure:

-

Seed MOLM-13 cells in a 96-well plate at a density of 5,000 cells per well.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plate for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

Signaling Pathway Visualization

METTL3-Mediated Regulation of Gene Expression in Cancer

Caption: Proposed mechanism of action for this compound-based METTL3 inhibitors.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The hypothetical data and protocols presented in this guide illustrate a clear path forward for researchers interested in exploring its potential. Future research should focus on:

-

Lead Optimization: Synthesizing a broader library of derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Confirming the on-target activity of lead compounds through cellular thermal shift assays (CETSA) and m6A quantification.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of optimized compounds in animal models of cancer.

-

Exploration of Other Targets: Investigating the potential of this scaffold to inhibit other methyltransferases or enzymes where a substituted aromatic thiol may be a key binding element.

By leveraging the unique chemical properties of this compound, the scientific community can potentially unlock new avenues for the treatment of cancer and other diseases.

References

- 1. China Intermediates 3-Fluoro-4-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. Accessing the Thiol Toolbox: Synthesis and Structure-Activity Studies on Fluoro-Thiol Conjugated Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]

- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Fluoro-4-methylthiophenol for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 3-Fluoro-4-methylthiophenol (CAS No. 64359-35-9) is a fluorinated aromatic thiol that serves as a critical intermediate in the synthesis of novel therapeutic agents. Its unique substitution pattern offers medicinal chemists a valuable scaffold for modulating the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides a comprehensive overview of its commercial availability, synthesis, analytical characterization, and its role in drug discovery, particularly as a component of kinase inhibitors.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. Researchers can procure this reagent from vendors specializing in fine chemicals and pharmaceutical intermediates. The table below lists some of the known suppliers.

| Supplier Name | Location | Purity | Additional Notes |

| Hangzhou KieRay Chem Co., LTD. | China | 98% | Offers the compound for industrial-grade use.[1] |

| Oakwood Products, Inc. | USA | N/A | Lists the compound in their catalog.[2] |

| Apollo Scientific | UK | N/A | Lists the compound in their catalog.[3] |

| Hangzhou Lingrui Chemical Co.,Ltd. | China | N/A | Lists the compound as available. |

| Chemical-Suppliers.eu | Europe | N/A | Lists multiple suppliers for the compound.[4] |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₇FS |

| Molecular Weight | 142.20 g/mol |

| CAS Number | 64359-35-9 |

| Appearance | N/A (Typically a liquid or low-melting solid) |

| Boiling Point | 195 °C |

| Flash Point | 70.6 °C |

| Density | 1.16 g/cm³ |

Note: Some physical properties are predicted and may vary.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods common in aromatic chemistry. A prevalent and effective route is the Sandmeyer reaction, starting from 3-fluoro-4-methylaniline. This multi-step process involves the diazotization of the primary amine followed by the introduction of the thiol group.

General Experimental Protocol: Sandmeyer Reaction

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Diazotization of 3-Fluoro-4-methylaniline

-

In a flask equipped with a stirrer and cooled to 0-5 °C in an ice bath, dissolve 3-fluoro-4-methylaniline in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper to test for the presence of excess nitrous acid.

Step 2: Thiolation

-

In a separate reaction vessel, prepare a solution of a sulfur nucleophile, such as potassium ethyl xanthate, in water.

-

Slowly add the cold diazonium salt solution to the sulfur nucleophile solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to complete the reaction, which is often indicated by the cessation of nitrogen gas evolution.

-

The resulting xanthate intermediate is then hydrolyzed, typically under basic conditions (e.g., with sodium hydroxide), followed by acidification to yield the final product, this compound.

Step 3: Purification

-

The crude product can be extracted from the aqueous reaction mixture using an organic solvent like diethyl ether or ethyl acetate.

-

The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following data provides a basis for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 9.98 (s, 1H) - Thiol proton (SH)

-

δ 8.70 (d, J = 1.7 Hz, 1H) - Aromatic proton

-

Other aromatic and methyl proton signals would be expected in the regions of δ 7.0-7.5 and δ 2.0-2.5 ppm, respectively. The provided data is from a derivative of 3-Fluoro-4-methylbenzenethiol.[5]

¹³C NMR: While specific ¹³C NMR data for this compound is not readily available in the searched literature, the expected chemical shifts can be predicted based on analogous structures. The carbon attached to the fluorine atom would exhibit a large C-F coupling constant. Aromatic carbons would appear in the range of 110-160 ppm, while the methyl carbon would be observed around 15-25 ppm.

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method can be developed for the analysis of this compound.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Role in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and lipophilicity.[6] Fluorinated thiophenols, including this compound, are valuable building blocks in this context.

Application as a Kinase Inhibitor Scaffold

Thiophene-based compounds have been investigated as inhibitors of key signaling kinases, such as the p38α mitogen-activated protein kinase (MAPK).[6] The p38α MAPK signaling pathway is a crucial regulator of cellular processes like inflammation and apoptosis, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

The general structure of many p38α MAPK inhibitors includes a heterocyclic core that can accommodate a substituted thiophene ring. The fluorine and methyl substituents on the thiophenol moiety can be strategically utilized to fine-tune the inhibitor's interaction with the kinase's active site, potentially improving potency and selectivity.

Below is a conceptual workflow for the integration of this compound into a drug discovery pipeline targeting a kinase.

Caption: A generalized workflow illustrating the synthesis of this compound and its incorporation into a drug discovery program.

p38α MAPK Signaling Pathway

The diagram below illustrates a simplified p38α MAPK signaling cascade and indicates the point of intervention for thiophene-based inhibitors.

Caption: A simplified diagram of the p38α MAPK signaling pathway showing the inhibitory action of thiophene-based compounds.

References

- 1. 4-(METHYLTHIO)THIOPHENOL(1122-97-0) 13C NMR [m.chemicalbook.com]

- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Fluoro-4-methylthiophenol

Audience: Researchers, scientists, and drug development professionals.

Introduction